Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate
CAS No.: 917911-33-2
Cat. No.: VC16936052
Molecular Formula: C12H12N4O4
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917911-33-2 |
|---|---|
| Molecular Formula | C12H12N4O4 |
| Molecular Weight | 276.25 g/mol |
| IUPAC Name | methyl 3-[1-(5-nitropyridin-2-yl)pyrazol-4-yl]propanoate |
| Standard InChI | InChI=1S/C12H12N4O4/c1-20-12(17)5-2-9-6-14-15(8-9)11-4-3-10(7-13-11)16(18)19/h3-4,6-8H,2,5H2,1H3 |
| Standard InChI Key | AZHRYZOCFDEMRR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCC1=CN(N=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 5-nitropyridin-2-yl group and at the 4-position with a propanoate methyl ester. The nitro group (-NO₂) at the pyridine’s 5-position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Key Structural Features
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Pyrazole Core: Contributes aromatic stability and hydrogen-bonding capabilities via its nitrogen atoms.
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5-Nitropyridinyl Substituent: Enhances electrophilic character, facilitating nucleophilic substitution or reduction reactions.
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Methyl Propanoate Side Chain: Provides ester functionality for further derivatization or hydrolysis to carboxylic acids .
Physicochemical Properties
While experimental data for this specific compound remain unpublished, properties can be extrapolated from structurally related molecules (Table 1) :
Table 1: Predicted Physicochemical Properties
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized via a multi-step sequence involving:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions.
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Nitropyridine Coupling: Nucleophilic aromatic substitution (SNAr) between 4-bromopyrazole intermediates and 5-nitropyridin-2-amine derivatives .
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Esterification: Propanoic acid side chain introduction using methyl chloroformate or methanol under acidic conditions .
A representative synthetic route is illustrated below (Figure 1), though exact reaction conditions remain proprietary in patented methodologies :
Figure 1: Hypothetical Synthesis
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4-Bromo-1H-pyrazole → 1-(5-Nitropyridin-2-yl)-4-bromo-1H-pyrazole (via SNAr)
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Alkylation with methyl acrylate → Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate
Reactivity Profile
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) could yield the corresponding amine, enhancing solubility and enabling conjugation .
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Ester Hydrolysis: Treatment with NaOH/MeOH would produce the carboxylic acid, useful for amide bond formation .
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Electrophilic Substitution: Nitration/sulfonation directed by the pyridine’s electron-deficient aromatic system .
Applications and Biological Activity
Pharmaceutical Relevance
Pyrazole-nitropyridine hybrids are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The nitro group may act as a pharmacophore or prodrug moiety (e.g., nitroreductase activation in hypoxic tumors) .
Case Study: Analogous Compounds
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Anticancer Activity: Methyl 3-[1-(3-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate derivatives showed IC₅₀ = 2.1 μM against HeLa cells .
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Antibacterial Effects: Similar nitropyridine esters inhibited Staphylococcus aureus growth (MIC = 8 μg/mL) .
Material Science Applications
The conjugated π-system and nitro group’s electron-withdrawing nature make this compound a candidate for:
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Nonlinear Optical Materials: Second-harmonic generation (SHG) in crystalline phases .
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Coordination Polymers: Metal-organic frameworks (MOFs) via pyridine nitrogen ligation .
Future Directions
Further research should prioritize:
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